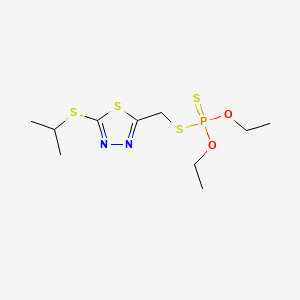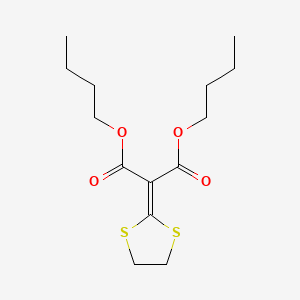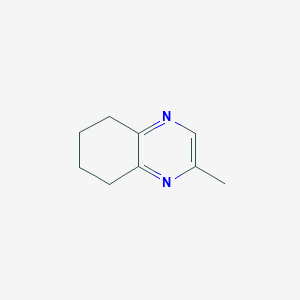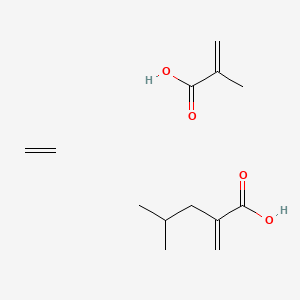
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphorodithioate group and a thiadiazole ring. This compound is often used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester typically involves the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and as an additive in lubricants and other industrial products.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)ester involves its interaction with specific molecular targets. The phosphorodithioate group can interact with metal ions, while the thiadiazole ring can participate in various biochemical pathways. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphorodithioate: A simpler analog with similar chemical properties.
Phosphorodithioic acid, O,O-diethyl ester: Another related compound with a similar structure but lacking the thiadiazole ring.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-((5-((1-methylethyl)thio)-1,3
Eigenschaften
CAS-Nummer |
38091-00-8 |
|---|---|
Molekularformel |
C10H19N2O2PS4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
diethoxy-[(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H19N2O2PS4/c1-5-13-15(16,14-6-2)17-7-9-11-12-10(19-9)18-8(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
SVSQVSIYIUNRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCC1=NN=C(S1)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)



![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)






![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)
